4-bromo-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
Description
4-Bromo-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a bromine atom at the para position. Its molecular architecture includes:
- A 5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl group, contributing to hydrogen-bonding interactions via the carbonyl and NH groups.
- A 4-bromobenzamide substituent, introducing steric bulk and hydrophobic character.
The bromine atom distinguishes this compound from analogs with alternative aromatic substituents, influencing its physicochemical properties and intermolecular interactions.
Properties
IUPAC Name |
4-bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O2/c1-4-14-11(3)20-18(22-17(14)26)24-15(9-10(2)23-24)21-16(25)12-5-7-13(19)8-6-12/h5-9H,4H2,1-3H3,(H,21,25)(H,20,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEHWKIIBMXKGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-bromo-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 436.33 g/mol. Its structure includes a bromobenzamide moiety linked to a pyrazolyl-pyrimidinone fragment, which is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including antiviral, anticancer, and anti-inflammatory properties. The specific activity of this compound has been evaluated in several studies.
Antiviral Activity
A study highlighted the antiviral potential of pyrazole derivatives against various viruses. For instance, derivatives showed effective inhibition against HIV and HCV with IC50 values in the low micromolar range. The compound's structural similarities suggest it may also possess antiviral properties against these viruses .
Anticancer Activity
Another area of interest is the anticancer activity of similar compounds. Pyrazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cell lines remain to be fully characterized but warrant further investigation .
The proposed mechanisms for the biological activities of pyrazole-containing compounds include:
- Inhibition of Viral Replication : Compounds may interfere with viral enzymes or replication processes.
- Induction of Apoptosis : Certain derivatives can activate apoptotic pathways in cancer cells.
- Cell Cycle Modulation : They may disrupt normal cell cycle progression, leading to cell death.
Case Studies and Research Findings
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 4-bromo-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide exhibit notable antimicrobial activity. Studies have shown effectiveness against a range of bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Mycobacterium tuberculosis
For instance, derivatives containing the pyrimidine and pyrazole moieties have demonstrated minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L against various pathogens, indicating their potential as antimicrobial agents .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Studies have indicated that modifications in similar compounds can enhance their selectivity and potency against cancer cell lines. For example:
- Inhibition of Tumor Growth : Certain derivatives have been shown to inhibit key enzymes involved in tumor proliferation.
- Cytotoxicity Assays : Evaluations on human cancer cell lines revealed that some derivatives exhibited significant cytotoxic effects while maintaining a favorable safety profile .
Antimicrobial Efficacy Study
A study focused on evaluating various substituted pyrazolo[4,3-d]pyrimidine derivatives against Mycobacterium tuberculosis highlighted promising results for compounds structurally similar to our target compound. The findings suggest that the incorporation of specific substituents can enhance antimicrobial potency .
Cytotoxicity Assessment
In cytotoxicity assays conducted on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development in therapeutic applications .
Comparison with Similar Compounds
Key Observations :
- The bromine atom increases molecular weight by ~50 g/mol compared to F269-0500 and enhances hydrophobicity (higher logP).
Physicochemical and Electronic Properties
- Lipophilicity : Bromine’s hydrophobicity elevates logP in the target compound, which may improve membrane permeability but reduce aqueous solubility (logSw for F269-0500 is -3.11, suggesting poor solubility; the bromo analog is expected to be worse) .
- Noncovalent Interactions: The bromine atom can engage in halogen bonding (e.g., with protein backbone carbonyls), a feature absent in methyl-substituted analogs. Conversely, methyl groups may enhance van der Waals interactions in hydrophobic pockets .
- Electronic Effects : Computational tools like Multiwfn could quantify electron density differences. Bromine’s electronegativity may polarize the benzamide ring, affecting charge transfer in binding interactions.
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how do reaction conditions influence yield?
The synthesis of pyrimidine-pyrazole hybrids typically employs multi-component reactions (MCRs) or stepwise coupling of pre-functionalized intermediates. Key steps include:
- Cyclocondensation : Formation of the dihydropyrimidinone core under acidic conditions (e.g., acetic acid) with urea or thiourea derivatives .
- Pyrazole functionalization : Coupling of bromobenzamide to the pyrazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Optimization : Yield depends on solvent polarity (DMF or DMSO enhances solubility), temperature control (80–100°C for cyclization), and stoichiometric ratios of reactants (1:1.2 for amine:acyl chloride) .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR spectroscopy : H and C NMR confirm substituent positions and regioselectivity, with pyrazole C-H protons appearing as singlets (δ 6.5–7.5 ppm) .
- FTIR : Detection of carbonyl stretches (1650–1700 cm) for amide and pyrimidinone groups .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and hydrogen-bonding networks critical for stability .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial assays : Broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .
- Anticancer screening : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC calculation) .
- Controls : Include positive controls (e.g., doxorubicin) and solvent-only blanks to validate assay integrity .
Advanced Research Questions
Q. How can multi-component reaction (MCR) strategies be optimized for regioselective synthesis?
- Catalyst screening : Evaluate Lewis acids (e.g., ZnCl) or organocatalysts to enhance reaction efficiency .
- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
- Computational modeling : DFT calculations (Gaussian 09) predict transition states and guide reagent selection for regioselectivity .
Q. What methodologies resolve contradictions in biological activity data across assays?
- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., R or Python) to identify outliers or confounding variables .
- Assay standardization : Control for variables like cell passage number, serum concentration, and incubation time to improve reproducibility .
- Mechanistic studies : Use knock-out cell lines or enzyme inhibition assays to isolate target-specific effects .
Q. How can computational models predict binding affinities to biological targets?
- Docking simulations : AutoDock Vina or Schrödinger Suite model interactions with kinases or DNA topoisomerases. Validate force fields (AMBER/CHARMM) against crystallographic data .
- MD simulations : GROMACS assesses binding stability over 100-ns trajectories, analyzing RMSD and hydrogen-bond persistence .
Q. What strategies improve reproducibility of synthetic protocols?
- DoE (Design of Experiments) : Taguchi methods optimize variables (temperature, catalyst loading) with minimal trials .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR probes for real-time reaction monitoring .
- Cross-lab validation : Collaborate with independent labs to verify scalability and robustness .
Q. How are SAR studies designed to modify pyrimidine/pyrazole moieties?
- Fragment-based design : Replace bromine with electron-withdrawing groups (e.g., -NO) to enhance electrophilicity .
- Bioisosteric substitution : Swap pyrazole with triazole to improve metabolic stability while retaining H-bonding capacity .
- Pharmacophore mapping : MOE or Phase software identify critical features (e.g., hydrogen-bond acceptors) for activity .
Methodological Frameworks
Q. How to link experimental findings to theoretical frameworks in medicinal chemistry?
Q. What statistical approaches validate data in high-throughput screening?
- Z-factor analysis : Assess assay robustness ( indicates high reliability) .
- PCA (Principal Component Analysis) : Reduce dimensionality and identify clusters in activity datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
